molecular formula C11H17N3 B13288830 2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13288830
M. Wt: 191.27 g/mol
InChI Key: JOTBRQGBIVMDHR-UHFFFAOYSA-N
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Description

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with a suitable cyclopropyl ketone under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride (ZnCl₂) or copper salts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of intermediate compounds, followed by cyclization and purification steps. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylcyclopropyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

2-Methyl-7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyrimidine class, characterized by a fused bicyclic structure. Its molecular formula is C12H16N4, and it exhibits distinct physicochemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds within the imidazo[1,2-a]pyrimidine family exhibit notable antimicrobial properties. A study demonstrated that derivatives of this class showed significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve inhibition of bacterial DNA synthesis.

Anticancer Activity

Imidazo[1,2-a]pyrimidines have been investigated for their anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound appears to activate caspase pathways leading to programmed cell death .

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with 10-50 µM concentrations over 24 hours .
  • Antimicrobial Efficacy : Another investigation highlighted the compound's effectiveness against multi-drug resistant E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, showcasing its potential as an antimicrobial agent .

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • DNA Synthesis Inhibition : The compound inhibits bacterial DNA gyrase and topoisomerase IV.
  • Apoptosis Induction : In cancer cells, it activates the intrinsic apoptotic pathway by increasing reactive oxygen species (ROS) levels and mitochondrial membrane permeability.

Data Summary

Biological ActivityTarget OrganismsMIC (µg/mL)Mechanism
AntimicrobialE. coli16DNA synthesis inhibition
AnticancerMCF-7-Apoptosis induction via caspase activation

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-7-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-8-7-14-6-3-9(11(2)4-5-11)13-10(14)12-8/h7,9H,3-6H2,1-2H3,(H,12,13)

InChI Key

JOTBRQGBIVMDHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CCC(NC2=N1)C3(CC3)C

Origin of Product

United States

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